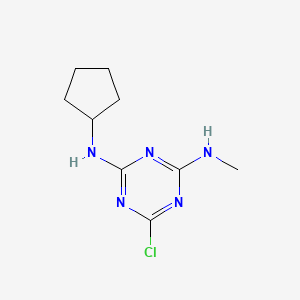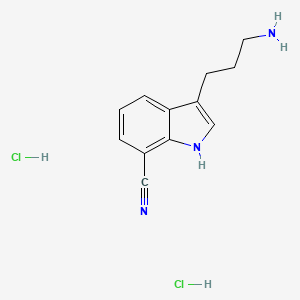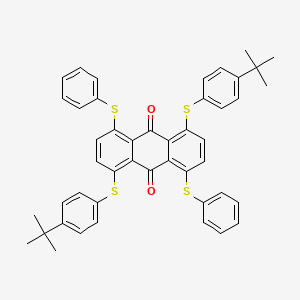
1,5-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,8-bis(phenylthio)anthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,8-bis(phenylthio)anthraquinone is a complex organic compound with the molecular formula C34H32O2S2. This compound is characterized by the presence of multiple phenylthio groups attached to an anthraquinone core. Anthraquinones are known for their vibrant colors and are often used in dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,8-bis(phenylthio)anthraquinone typically involves the reaction of anthraquinone derivatives with thiol compounds. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
1,5-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,8-bis(phenylthio)anthraquinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The phenylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce anthracene derivatives.
科学的研究の応用
1,5-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,8-bis(phenylthio)anthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other materials due to its vibrant color and stability.
作用機序
The mechanism of action of 1,5-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,8-bis(phenylthio)anthraquinone involves its interaction with various molecular targets and pathways. The phenylthio groups can interact with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The anthraquinone core may also play a role in its biological activity by intercalating with DNA or generating reactive oxygen species (ROS).
類似化合物との比較
Similar Compounds
1,5-Bis(phenylthio)anthraquinone: Lacks the tert-butyl groups, which may affect its solubility and reactivity.
1,8-Dihydroxyanthraquinone: Contains hydroxyl groups instead of phenylthio groups, leading to different chemical properties and applications.
2,6-Di-tert-butyl-1,4-benzoquinone: Similar in having tert-butyl groups but differs in the core structure, leading to different reactivity and applications.
Uniqueness
1,5-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,8-bis(phenylthio)anthraquinone is unique due to the presence of both tert-butyl and phenylthio groups, which confer specific chemical properties such as increased stability and solubility. These features make it particularly useful in various industrial and research applications.
特性
CAS番号 |
83929-65-1 |
|---|---|
分子式 |
C46H40O2S4 |
分子量 |
753.1 g/mol |
IUPAC名 |
1,5-bis[(4-tert-butylphenyl)sulfanyl]-4,8-bis(phenylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C46H40O2S4/c1-45(2,3)29-17-21-33(22-18-29)51-37-27-25-35(49-31-13-9-7-10-14-31)39-41(37)43(47)40-36(50-32-15-11-8-12-16-32)26-28-38(42(40)44(39)48)52-34-23-19-30(20-24-34)46(4,5)6/h7-28H,1-6H3 |
InChIキー |
DHVCEFXXLLZDNV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C3C(=C(C=C2)SC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C3=O)SC6=CC=CC=C6)SC7=CC=C(C=C7)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B13141875.png)
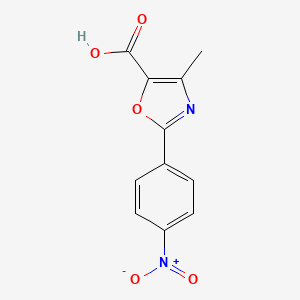
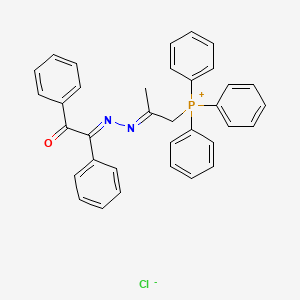
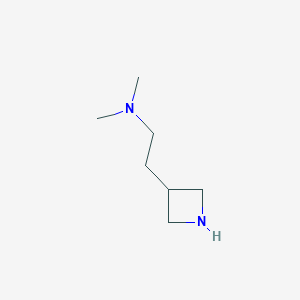
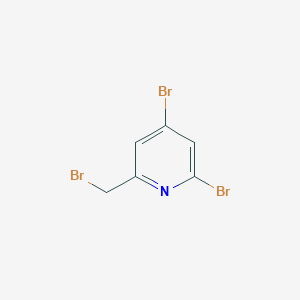
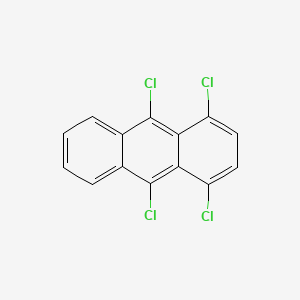
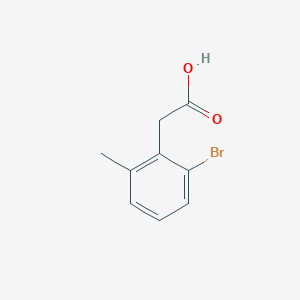

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]carbamate](/img/structure/B13141933.png)
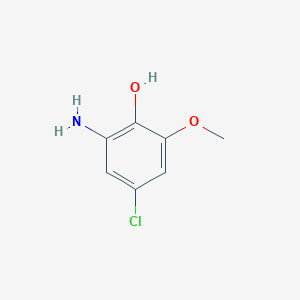
![(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid](/img/structure/B13141937.png)
